molecular formula C15H10F2O4 B6408888 5-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261934-68-2

5-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408888
CAS RN: 1261934-68-2
M. Wt: 292.23 g/mol
InChI Key: NYLQKXHUEQFQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid (5F3FMCPB) is an important organic compound used in a wide range of applications in the scientific community, including synthesis, research, and laboratory experiments. It is a colorless solid that is insoluble in water, and is composed of a carboxylic acid group, a phenyl group, and two fluorine atoms. 5F3FMCPB is an important intermediate for various reactions and is used in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

5-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of a number of different types of molecules, including heterocyclic compounds and polymers. 5-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% is also used as a reagent in the synthesis of various biologically active molecules, such as drugs, hormones, and enzymes.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% is not well understood. However, it is believed that the fluorine atoms in the molecule interact with the carboxylic acid group, forming a strong hydrogen bond. This interaction allows the molecule to interact with other molecules in the environment, and can be used to catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% are not well understood. However, it is believed that the fluorine atoms in the molecule interact with the carboxylic acid group, forming a strong hydrogen bond. This interaction allows the molecule to interact with other molecules in the environment, and can be used to catalyze reactions.

Advantages and Limitations for Lab Experiments

5-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a highly pure compound, with a purity of 95%. It is also relatively stable and has a low melting point, making it easy to handle and store. Additionally, 5-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% is insoluble in water, which can be beneficial for certain types of experiments.
However, there are some limitations to using 5-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments. It is a relatively expensive compound, which can limit its use in certain applications. Additionally, it is not very soluble in many organic solvents, making it difficult to use in some types of reactions.

Future Directions

There are several potential future directions for the use of 5-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95%. It could be used as a starting material for the synthesis of more complex molecules, such as heterocyclic compounds and polymers. It could also be used as a reagent in the synthesis of drugs, hormones, and enzymes. Additionally, it could be used in the development of new analytical techniques, such as mass spectrometry and NMR spectroscopy. Finally, 5-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% could be used in the development of new materials, such as catalysts and nanomaterials.

Synthesis Methods

5-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized by the reaction of 4-fluoro-3-methoxycarbonylphenylacetic acid with 5-fluorobenzoic acid in the presence of a strong acid catalyst. The reaction is conducted in an inert atmosphere and yields 5-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% with a high purity of 95%.

properties

IUPAC Name

3-fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)12-7-8(2-3-13(12)17)9-4-10(14(18)19)6-11(16)5-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLQKXHUEQFQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691560
Record name 4',5-Difluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid

CAS RN

1261934-68-2
Record name 4',5-Difluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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